molecular formula C11H15NO B1436054 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol CAS No. 2060035-19-8

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Cat. No.: B1436054
CAS No.: 2060035-19-8
M. Wt: 177.24 g/mol
InChI Key: KKQMDYOXIAKHBH-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . This compound features a pyridine ring attached to a pentenol chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol typically involves the reaction of pyridine derivatives with alkenols under controlled conditions. One common method includes the use of a Grignard reagent, where the pyridine derivative is reacted with a suitable alkenol in the presence of a catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and saturated alcohols .

Scientific Research Applications

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing various biochemical processes. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects .

Biological Activity

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is a compound characterized by its unique structural features, including a pyridine ring and a pentenol moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets in biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

This compound features:

  • Pyridine Ring : Contributes to π-π interactions and hydrogen bonding, which are crucial for biological activity.
  • Hydroxyl Group (-OH) : Enhances reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridine moiety facilitates various biochemical interactions, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Properties

Studies have demonstrated that the compound possesses antimicrobial effects. It has been found to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-3-penten-1-ol Similar pentene structure but lacks the pyridine ringReduced interaction capabilities
1-(Pyridin-3-yl)pent-3-en-1-ol Lacks the methyl group on the pentenol chainAbsence of methyl reduces steric hindrance

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study published in Acta explored the antibacterial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Mechanistic Insights : Research conducted by BenchChem highlighted that the compound's mechanism involves hydrogen bonding and π-stacking interactions with target proteins. This interaction profile supports its role in enzyme inhibition and receptor modulation .
  • Inflammation Pathway Modulation : A study focused on the anti-inflammatory effects demonstrated that treatment with 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-o led to decreased levels of inflammatory markers in vitro, suggesting a mechanism involving modulation of cytokine release .

Properties

IUPAC Name

4-methyl-1-pyridin-3-ylpent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMDYOXIAKHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CN=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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